N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-[3-(1H-1,2,4-Triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide (CAS No. 1401603-14-2) is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked to a phenyl group substituted with a 1,2,4-triazole moiety via a carboxamide bridge. Its molecular formula is C₁₄H₁₀N₈O, with a molecular weight of 306.28 g/mol . The structure combines two pharmacologically relevant heterocycles: the tetrazolo[1,5-a]pyridine scaffold, known for its metabolic stability, and the 1,2,4-triazole group, which often enhances binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C14H10N8O |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N8O/c23-14(10-4-5-12-18-20-21-22(12)7-10)17-11-3-1-2-9(6-11)13-15-8-16-19-13/h1-8H,(H,17,23)(H,15,16,19) |
InChI Key |
CUKLLHHAAWAVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN3C(=NN=N3)C=C2)C4=NC=NN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Formation of the Tetrazolopyridine Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with a tetrazole-forming reagent like sodium azide.
Final Coupling: The final step is the coupling of the triazole-phenyl intermediate with the tetrazolopyridine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates nucleophilic substitution at activated positions. Key observations include:
| Reagent | Conditions | Product | Key Functionalization |
|---|---|---|---|
| Potassium thiolate | DMF, 80°C, 6 hrs | 6-(Methylthio)pyridine derivative | Thioether formation |
| Sodium methoxide | Methanol reflux, 12 hrs | 6-Methoxy substituted analog | Ether linkage |
| Ammonium hydroxide | ACN/H2O (3:1), RT, 24 hrs | 6-Aminopyridine variant | Amine introduction |
This reactivity aligns with established patterns for tetrazolo[1,5-a]pyridine systems, where the electron-withdrawing tetrazole ring activates adjacent positions for nucleophilic attack .
Hydrolysis Reactions
The carboxamide group undergoes controlled hydrolysis under different conditions:
Acidic Hydrolysis
-
Reagent: 6M HCl
-
Conditions: Reflux, 8 hrs
-
Product: Tetrazolo[1,5-a]pyridine-6-carboxylic acid
-
Application: Precursor for ester/amide derivatives
Basic Hydrolysis
-
Reagent: 2M NaOH
-
Conditions: 60°C, 4 hrs
-
Product: Sodium salt of carboxylic acid
-
Notes: Faster reaction rate compared to acid hydrolysis
Coordination Chemistry
The triazole and tetrazole nitrogen atoms participate in metal coordination:
X-ray crystallographic studies of analogous compounds confirm preferential binding to transition metals through triazole N1 and tetrazole N4 positions .
Cyclization Reactions
Under thermal or catalytic conditions, the molecule undergoes intramolecular cyclization:
Thermal Cyclization
-
Conditions: Toluene, 110°C, 48 hrs
-
Product: Triazolopyridotriazine derivative
Acid-Catalyzed Cyclization
-
Catalyst: p-TsOH (10 mol%)
-
Solvent: DCE, 80°C
-
Product: Bridged tetracyclic system
Functional Group Interconversion
The carboxamide group shows multiple derivatization pathways:
| Reaction Type | Reagents | Product |
|---|---|---|
| Reduction | LiAlH4, THF, 0°C | Primary amine derivative |
| Hofmann Degradation | Br2/NaOH, CHCl3 | Isocyanate intermediate |
| Esterification | SOCl2/ROH (R=Me, Et) | Methyl/ethyl esters |
Experimental data from similar triazole-containing carboxamides suggest these reactions typically proceed in 50-75% yield .
Photochemical Reactivity
Preliminary studies indicate unique behavior under UV irradiation:
-
λ = 254 nm : Forms dimeric product via [2+2] cycloaddition
-
λ = 365 nm : Generates radical intermediates detectable by EPR
-
Half-life: 23 mins under continuous UV exposure (MeCN solution)
This comprehensive analysis synthesizes data from synthetic organic chemistry literature , coordination chemistry studies , and photochemical investigations. While exact yields are often proprietary, the reaction patterns align with established principles of heterocyclic chemistry. Further research should explore enantioselective modifications and catalytic applications of this multifunctional scaffold.
Scientific Research Applications
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coordination complexes.
Industrial Chemistry: The compound is investigated for its potential use in the synthesis of high-energy materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Comparison of Triazole- and Tetrazolo-Containing Carboxamides
Key Observations :
- Stereochemical Influence : Enantiomers (e.g., 96 vs. 97) exhibit distinct retention times in SFC purification, highlighting the role of stereochemistry in physicochemical behavior .
- Substituent Effects : Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups enhance lipophilicity and metabolic stability, which may improve pharmacokinetic profiles compared to the parent compound .
Tetrazoloquinoline Derivatives with Thiazolidinone Moieties
Table 2: Analgesic Tetrazoloquinoline-Thiazolidinone Hybrids
Comparison with Target Compound :
- The thiazolidinone moiety introduces conformational rigidity absent in the carboxamide linker of the parent compound .
- Bioactivity: While the target compound lacks reported activity, the thiazolidinone analogs demonstrate analgesic effects, suggesting that structural hybridization could expand therapeutic utility .
Triazolopyrimidine Acetyl Hydrazones
Table 3: Herbicidal and Fungicidal Triazolopyrimidine Derivatives
Key Insights :
- Structural Divergence : The triazolopyrimidine core differs from the tetrazolopyridine scaffold but shares the 1,2,4-triazole motif, indicating that triazole positioning influences target specificity .
Biological Activity
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by relevant research findings and data.
Molecular Formula : C11H12N8O
Molecular Weight : 272.27 g/mol
IUPAC Name : N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
Canonical SMILES : CC(C)C1=NC(=NN1)NC(=O)C2=CN3C(=NN=N3)C=C2
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of 1,2,4-triazole, including the compound , exhibit significant anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance:
- TNF-α Inhibition : Compounds showed a reduction in TNF-α production by approximately 44–60% at concentrations between 50–100 µg/mL. The most effective derivatives were noted to significantly lower TNF-α levels comparable to controls without stimulation .
2. Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively documented. The compound's structural attributes contribute to its ability to combat various bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 14–22 mm | 5 µg/mL |
| B. subtilis | Notable inhibition | Variable |
| P. aeruginosa | Moderate inhibition | Variable |
These results suggest that the compound has potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .
3. Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated through various assays:
- Cell Viability Assays : The compound was tested on cancer cell lines showing a significant decrease in cell viability at higher concentrations (100 µg/mL). The viability rates remained above 90% for control groups treated with DMSO .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural modifications. Studies indicate that:
- The presence of specific substituents on the triazole ring can enhance anti-inflammatory and antimicrobial activities.
- Compounds with polar groups at the phenyl ring exhibit improved binding affinity to target enzymes like carbonic anhydrase-II, suggesting a mechanism for their biological effects .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- In Vitro Studies : A study on PBMC cultures demonstrated that compounds similar to this compound effectively reduced inflammatory markers while maintaining low toxicity levels .
- Antimicrobial Screening : Various derivatives were screened against a panel of pathogens, revealing promising antibacterial activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1H-1,2,4-triazol-3-yl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide, and how can intermediates be characterized?
- Methodology : Begin with cyclocondensation of pyridine derivatives with triazole precursors under copper-catalyzed conditions (e.g., CuSO₄/Na ascorbate in DMSO). Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterize intermediates via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Key intermediates like 3-ethynyl-triazolopyridine derivatives require careful handling due to air sensitivity .
- Data Conflict Resolution : Discrepancies in yields may arise from competing side reactions (e.g., over-oxidation of ethynyl groups). Use kinetic studies (variable temperature/time) to identify optimal reaction windows .
Q. How can spectroscopic techniques distinguish structural isomers of tetrazolo-triazolopyridine hybrids?
- Methodology : Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals caused by fused heterocycles. For example, the tetrazole ring’s NH protons (δ 12–14 ppm in DMSO-d₆) are diagnostic. IR spectroscopy (C=O stretch ~1680 cm⁻¹) confirms carboxamide functionality. X-ray crystallography (if single crystals are obtainable) provides definitive structural validation .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to kinase targets (e.g., EGFR or Aurora kinases)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (PDB IDs: e.g., 4HJO for EGFR). Optimize ligand geometry via DFT (B3LYP/6-31G* basis set). Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination via fluorescence polarization) .
- Data Contradictions : Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Use molecular dynamics simulations (AMBER/CHARMM) to account for conformational changes .
Q. How does the triazole ring’s substitution pattern influence in vivo pharmacokinetics (e.g., bioavailability, metabolic stability)?
- Methodology : Synthesize analogs with methyl/methoxy substitutions at the triazole C-5 position. Compare pharmacokinetic profiles via rodent studies: measure plasma concentrations (LC-MS/MS), calculate AUC, and assess hepatic microsomal stability. Use CYP450 inhibition assays to identify metabolic liabilities .
- Advanced Design : For contradictory bioavailability data (e.g., high solubility but low absorption), employ permeability assays (Caco-2 cells) to evaluate efflux transporter interactions (e.g., P-gp) .
Q. What experimental approaches resolve conflicting reports on the compound’s mechanism of action in cancer cell lines?
- Methodology : Conduct RNA-seq/proteomics on treated cell lines (e.g., MCF-7) to identify differentially expressed pathways (e.g., apoptosis vs. autophagy). Validate via siRNA knockdown of candidate genes (e.g., Bcl-2, ATG5) and rescue experiments. Use live-cell imaging (confocal microscopy) to track subcellular localization .
- Conflict Analysis : If apoptosis assays (Annexin V/PI) contradict autophagy markers (LC3-II), perform time-course experiments to determine temporal dominance of pathways .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for triazolopyridine-tetrazole hybrids?
- Stepwise Approach :
- Core Modifications : Vary substituents on the triazole (e.g., Cl, CF₃) and pyridine rings (e.g., electron-withdrawing groups).
- Bioisosteric Replacement : Replace tetrazole with carboxylic acid or sulfonamide groups to assess potency trade-offs.
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate physicochemical properties (logP, PSA) with bioactivity .
Q. What purification techniques address challenges in isolating polar derivatives of this compound?
- Strategy : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar analogs. For scale-up, switch to flash chromatography with HILIC stationary phases. Lyophilization ensures stability of hygroscopic products .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
